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Abstract
Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation

histamine H1 receptor antagonist.[1][2] Identified by the code AHR-11325, it has demonstrated

significant antihistaminic properties in preclinical studies, positioning it as a compound of

interest for the treatment of allergic conditions.[1][3] This document provides a comprehensive

technical overview of Rocastine, summarizing its chemical properties, mechanism of action,

preclinical pharmacology, and relevant experimental protocols. The information is intended to

serve as a foundational resource for researchers and professionals engaged in the fields of

pharmacology and drug development.

Chemical and Physical Properties
Rocastine is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-

f]-1,4-oxazepine-5(4H)-thione.[1] It belongs to the class of oxazepines. The stereochemistry of

Rocastine is a critical determinant of its pharmacological activity, with the (R)-enantiomer

being significantly more potent than the (S)-isomer.
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Property Value Source

CAS Number 91833-49-7

Molecular Formula C13H19N3OS

Molecular Weight 265.38 g/mol

Stereochemistry Racemic

Mechanism of Action
Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively

blocking the binding of histamine to the H1 receptor, Rocastine mitigates the downstream

signaling cascades that lead to the physiological manifestations of an allergic response. The

histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling

pathway that results in the activation of phospholipase C (PLC), leading to the production of

inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn,

trigger the release of intracellular calcium and the activation of protein kinase C (PKC),

respectively, culminating in various cellular responses such as smooth muscle contraction,

increased vascular permeability, and sensory nerve stimulation.
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Caption: Rocastine blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC

signaling cascade.

Preclinical Pharmacology
Preclinical evaluation of Rocastine has demonstrated its potent antihistaminic effects and a

favorable safety profile, particularly its non-sedating nature.

In Vivo Efficacy
Studies in guinea pigs have been instrumental in characterizing the in vivo activity of

Rocastine.
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Rocastine exhibits a rapid onset of action, being as effective with a 15-minute pretreatment

time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly

reduced with a shorter pretreatment time. Furthermore, Rocastine was found to be

approximately 36 times more potent than diphenhydramine in protecting against antigen-

induced collapse in guinea pigs.

Selectivity and Safety
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A key feature of Rocastine is its high selectivity for the H1 receptor, lacking anticholinergic,

antiadrenergic, or antiserotonergic properties in vitro. Importantly, Rocastine did not induce

changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its

antihistaminic dose, indicating a lack of central nervous system sedative effects.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of H1 antihistamines like Rocastine.

Histamine H1 Receptor Binding Assay (Radioligand
Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the histamine H1 receptor.

Materials:

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO

cells).

Radioligand: [³H]mepyramine.

Test Compound (e.g., Rocastine).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM

mianserin).

Glass fiber filters (GF/C).

Scintillation fluid and counter.

Procedure:
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Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its

Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding

control.

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration and fit the data to a one-site competition model to determine the IC50.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
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Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of

histamine.

Animals:

Male Hartley guinea pigs (300-400 g).

Materials:

Histamine dihydrochloride solution.

Test compound (Rocastine) formulated for oral administration.

Vehicle control.

Procedure:

Fast the guinea pigs overnight with free access to water.

Administer the test compound or vehicle orally at various doses.

After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of

histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose

should be predetermined to cause mortality in a high percentage of vehicle-treated animals.

Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.

Calculate the protective dose 50 (PD50), which is the dose of the test compound that

protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit

analysis).

Synthesis
The synthesis of Rocastine and its analogues has been reported, with a focus on obtaining

optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the

full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-
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1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The

preparation of enantiomerically pure isomers is crucial for defining the structure-activity

relationship.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for Rocastine are not extensively available in

the public domain. As a second-generation antihistamine, it is designed to have limited

penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The

rapid onset of action observed in preclinical studies suggests efficient absorption. Further

studies are required to fully characterize the absorption, distribution, metabolism, and excretion

(ADME) profile of Rocastine in various species, including humans.

Conclusion
Rocastine (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine

with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its

efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent

for allergic disorders. This technical guide provides a summary of the currently available

information on Rocastine, offering a valuable resource for the scientific and drug development

communities. Further investigation into its quantitative binding affinities, comprehensive

pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Rocastine (CAS 91833-49-7): A Technical Whitepaper].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010874#rocastine-cas-number-91833-49-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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